molecular formula C7H15NO B1527060 (3-Aminocyclohexyl)methanol CAS No. 925921-14-8

(3-Aminocyclohexyl)methanol

Cat. No.: B1527060
CAS No.: 925921-14-8
M. Wt: 129.2 g/mol
InChI Key: DFMNUVOZLQPWTG-UHFFFAOYSA-N
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Description

(3-Aminocyclohexyl)methanol is an organic compound with the molecular formula C7H15NO It consists of a cyclohexane ring substituted with an amino group at the third position and a hydroxymethyl group at the first position

Biochemical Analysis

Biochemical Properties

(3-Aminocyclohexyl)methanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase and amino acid oxidase. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds with proteins, influencing their structural conformation and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by acting as a ligand for transcription factors, thereby altering the transcriptional activity of specific genes. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of alcohol dehydrogenase by competing with its natural substrate for the enzyme’s active site. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, as this compound can act as a modulator of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. These effects include prolonged activation or inhibition of enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These effects are often dose-dependent and can be attributed to the compound’s interaction with critical biomolecules and metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid and alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenase and amino acid oxidase, influencing the metabolic flux and levels of metabolites. The compound can also affect the synthesis and degradation of other biomolecules, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, this compound can accumulate in the cytoplasm and interact with cytoplasmic enzymes, affecting their activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it interacts with mitochondrial enzymes and influences energy production. Additionally, its presence in the nucleus can affect gene expression by modulating the activity of transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminocyclohexyl)methanol can be achieved through several methods. One common approach involves the reduction of 3-nitrocyclohexanone followed by reductive amination. The reaction typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Another method involves the hydrogenation of 3-nitrocyclohexanol using a nickel catalyst. This process requires high pressure and temperature to achieve the desired reduction .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Aminocyclohexyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Acyl chlorides, isocyanates, and other electrophiles.

Major Products Formed

Scientific Research Applications

(3-Aminocyclohexyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a building block in the design of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminocyclohexyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclohexane ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

(3-aminocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNUVOZLQPWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925921-14-8
Record name (3-aminocyclohexyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LAH (107 mg, 2.8 mmol) was added portionwise to a solution of ethyl 3-aminocyclohexanecarboxylate (320 mg, 1.87 mmol) in THF (5 mL) at 0° C. and continued stirring at 25-30° C. for 15 h. The reaction mixture was quenched with aqueous saturated sodium sulphate solution, filtered the solid precipitate, washed the solid with THF; the filtrate collected was concentrated under reduced pressure to afford 200 mg of the title compound.
Name
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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